molecular formula C16H19N3O2 B4774745 3-ethyl-1-(2-methoxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

3-ethyl-1-(2-methoxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No. B4774745
M. Wt: 285.34 g/mol
InChI Key: MSZYFZGNZADWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-1-(2-methoxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that has a pyrimido[1,2-a]benzimidazole core structure with an ethyl and methoxyethyl group at the 3rd and 1st position, respectively.

Mechanism of Action

The mechanism of action of 3-ethyl-1-(2-methoxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
Studies have shown that 3-ethyl-1-(2-methoxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and exhibit antibacterial activity. This compound has also been shown to have low toxicity towards normal cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-ethyl-1-(2-methoxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one in lab experiments include its potential applications in various fields of scientific research, its low toxicity towards normal cells, and its ability to inhibit the growth and proliferation of cancer cells, viruses, and bacteria. The limitations of using this compound in lab experiments include its complex synthesis process and the need for further studies to fully understand its mechanism of action.

Future Directions

There are various future directions for the study of 3-ethyl-1-(2-methoxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one. Some of the future directions include:
1. Further studies to understand the mechanism of action of this compound.
2. Development of more efficient and cost-effective synthesis methods.
3. Study of the potential applications of this compound in other fields, such as materials science and environmental science.
4. Study of the potential use of this compound as a fluorescent probe in biological imaging.
5. Development of derivatives of this compound with improved properties and activities.
In conclusion, 3-ethyl-1-(2-methoxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a promising compound with potential applications in various fields of scientific research. Its complex synthesis process and the need for further studies to fully understand its mechanism of action are some of the limitations of using this compound in lab experiments. However, the advantages of using this compound, such as its low toxicity towards normal cells and its ability to inhibit the growth and proliferation of cancer cells, viruses, and bacteria, make it a valuable compound for further studies.

Scientific Research Applications

3-ethyl-1-(2-methoxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antiviral, and antibacterial activities. This compound has also been studied for its potential use as a fluorescent probe in biological imaging.

properties

IUPAC Name

3-ethyl-1-(2-methoxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-4-12-11(2)18(9-10-21-3)16-17-13-7-5-6-8-14(13)19(16)15(12)20/h5-8H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZYFZGNZADWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(C2=NC3=CC=CC=C3N2C1=O)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-1-(2-methoxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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